molecular formula C21H28N6O18P3+ B056018 Naadp CAS No. 119299-06-8

Naadp

Numéro de catalogue: B056018
Numéro CAS: 119299-06-8
Poids moléculaire: 745.4 g/mol
Clé InChI: QOTXBMGJKFVZRD-HISDBWNOSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent Ca²⁺-mobilizing second messenger derived from NADP via base-exchange reactions catalyzed by enzymes such as CD38 and ADP-ribosyl cyclase . Discovered in 1995, this compound triggers Ca²⁺ release from acidic intracellular stores, including lysosomes and endosomes, rather than the endoplasmic reticulum (ER) targeted by other messengers like IP₃ and cyclic ADP-ribose (cADPR) . Its potency is unmatched among Ca²⁺-releasing agents, with an EC₅₀ of ~30 nM in sea urchin egg homogenates . This compound signaling is evolutionarily conserved, operating in invertebrates and mammals, and regulates processes such as fertilization, insulin secretion, and neuronal excitability .

Méthodes De Préparation

Enzymatic Synthesis of NAADP

Base-Exchange Reaction Catalyzed by CD38

The base-exchange reaction, first characterized by Lee and Aarhus in 1995, remains a foundational method for this compound synthesis. This enzymatic process involves substituting the nicotinamide moiety of NADP with nicotinic acid, catalyzed by CD38 or SARM1 . The reaction requires acidic conditions (pH 4–5) and an excess of nicotinic acid to drive the equilibrium toward this compound formation . While CD38 predominantly functions as an ectoenzyme, its type III isoform (catalytic site facing the cytosol) has been implicated in intracellular this compound synthesis, albeit with lower activity . Recent studies using Jurkat T cells demonstrated that type III CD38 contributes <10% of total cellular this compound production, highlighting limitations in yield under neutral pH .

Optimization of Reaction Conditions

Maximizing this compound yield requires precise control of substrate concentrations. For CD38-catalyzed reactions, a 10:1 molar ratio of nicotinic acid to NADP increases conversion efficiency to ~35% . However, physiological nicotinic acid concentrations (typically <1 mM) are insufficient for sustained synthesis, necessitating exogenous supplementation in vitro . SARM1, identified in 2023, offers a pH-neutral alternative, achieving ~25% conversion at pH 7.4, though its tissue-specific expression limits broad applicability .

Two-Step Synthesis via 2’-Phospho-cADPR

An alternative enzymatic pathway involves the intermediate 2’-phospho-cyclic ADP-ribose (2’-phospho-cADPR), which reacts with nicotinic acid to form this compound . This route, operable at neutral pH, circumvents the acidic conditions required for direct base-exchange. However, endogenous 2’-phospho-cADPR levels are negligible (<50 nM in mammalian cells), restricting its utility for large-scale synthesis . In vitro, supplementation with 100 µM 2’-phospho-cADPR and 5 mM nicotinic acid yields ~15% this compound, underscoring inefficiencies in this pathway .

Chemoenzymatic Approaches for Structural Analogs

Modular Synthesis of Substituted this compound Derivatives

Chemoenzymatic strategies enable site-specific modifications of this compound, facilitating structure-activity relationship (SAR) studies. As detailed in a 2025 OhioLINK thesis, 5-substituted nicotinic acid analogs are synthesized via Sonogashira coupling, followed by enzymatic base-exchange using CD38 . For example, 5-thiomethyl-NAADP retains 85% of native this compound’s calcium-release activity in sea urchin egg homogenates, while 5-azidopropyl-NAADP serves as a photoaffinity probe for receptor binding studies .

Synthesis of 8-Substituted Adenosine Derivatives

Modification at the adenosine 8-position involves phosphoramidite coupling to introduce functional groups such as azides or alkynes. These derivatives, when subjected to base-exchange, yield bifunctional this compound analogs like 5-(3-azidopropyl)-8-azidoadenosyl-NAADP, enabling crosslinking studies for receptor identification . Purification via anion-exchange chromatography achieves >90% purity, though yields remain modest (20–30%) due to steric hindrance during enzymatic processing .

Chemical Synthesis of this compound and Pro-Drugs

MASTER-NAADP: A Membrane-Permeable Precursor

The 2024 Nature study introduced MASTER-NAADP, a stabilized pro-drug designed for cellular delivery . Synthesis involves:

  • Yamaguchi esterification of benzoic acid C-nucleoside with a carbonate-masked phosphoramidite to form the "northern" monophosphate .

  • Phosphorylation of adenosine at the 2’-position using Yoshikawa’s method, yielding the "southern" monophosphate .

  • Coupling of both monophosphates via H-phosphonate activation, achieving a 57% yield of MASTER-NAADP .

Esterase cleavage in vivo releases the active this compound mimetic, which triggers calcium signaling in T cells and neurons at EC₅₀ = 2.3 µM . Control compounds like MASTER-NADP show no activity, confirming specificity .

Challenges in Direct Chemical Synthesis

Direct chemical synthesis of this compound faces hurdles due to its labile pyrophosphate bond and multiple hydroxyl groups. A 2018 PMC study highlighted the use of tetra-isopropyldisiloxane (TIPDS) protecting groups to prevent undesired phosphorylation at the 3’-position . However, final deprotection with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) reduces overall yields to <15% .

Comparative Analysis of Synthesis Methods

Table 1: Key Metrics for this compound Preparation Methods

MethodSubstratesConditionsYieldApplication
CD38 Base-ExchangeNADP, Nicotinic AcidpH 4.5, 37°C35%In vitro studies
SARM1 Base-ExchangeNADP, Nicotinic AcidpH 7.4, 37°C25%Neutral pH synthesis
MASTER-NAADPProtected C-nucleoside, ATPAnhydrous DMF57%Cellular uptake studies
Chemoenzymatic (5-sub)Substituted Nicotinic AcidpH 4.5, CD3820–30%SAR profiling

Analyse Des Réactions Chimiques

Metabolism and Degradation of NAADP

The metabolism of this compound is not well understood . this compound can be degraded to nicotinic acid adenine dinucleotide (NAAD) by a phosphatase activity . This enzymatic activity is prominent in P10 membrane fractions and weak in P100 membranes and the S100 cytosolic fraction . The this compound 2'-phosphatase activity has a pH optimum between 8 and 9 .

This compound Reactions and Interactions

  • Binding Proteins : this compound binds to specific proteins, such as ASPDH, to induce calcium release from intracellular acidic stores . ASPDH binds this compound with a 1:1 stoichiometry and a Kd of 455 nM . JPT2 and LSM12 have also been identified as this compound receptors .
  • Two-Pore Channels (TPCs) : this compound regulates the two-pore channel (TPC) family of endolysosomal proteins . These TPCs are involved in calcium mobilization .

This compound Analogues and Inhibitors

Small-molecule inhibitors of this compound-induced Ca2+ release have been synthesized using the nicotinic acid motif . A selective cell-permeant this compound antagonist, Ned-19, has been discovered and is widely used in biological studies .

Methods for Studying this compound

  • HPLC : High-performance liquid chromatography (HPLC) is used to separate and identify this compound and its related compounds .
  • Mass Spectrometry : Mass spectrometry is used to characterize the products of this compound reactions .
  • ITC : Isothermal Titration Calorimetry (ITC) is used to quantify the thermodynamics of this compound-binding to proteins .

Applications De Recherche Scientifique

Scientific Research Applications

  • Calcium Signaling
    • NAADP has been demonstrated to trigger Ca²⁺ release in various cell types, including astrocytes and T-cells. For example, a study showed that this compound application led to a concentration-dependent increase in intracellular Ca²⁺ levels in rat astrocytes, with an effective concentration (EC50) of approximately 7 µM . This Ca²⁺ release is crucial for various physiological functions such as neurotransmitter release and muscle contraction.
  • Role in Immune Response
    • Recent research indicates that this compound plays a significant role in modulating immune responses, particularly in T-cells. In a study using a rat model for experimental autoimmune encephalomyelitis (EAE), small-molecule antagonists of this compound were synthesized to investigate their effects on T-cell activation and calcium signaling. These compounds showed promise as potential therapeutic agents for autoimmune diseases .
  • Cardiovascular Applications
    • This compound's role in cardiac physiology has garnered attention, particularly concerning arrhythmias. Studies suggest that this compound-mediated Ca²⁺ signaling can influence cardiac myocyte function, making it a target for developing new treatments for heart diseases .
  • Neurobiology
    • In neurobiology, this compound's ability to induce Ca²⁺ release has implications for synaptic plasticity and neurodegenerative diseases. The modulation of intracellular calcium levels by this compound may affect neuronal excitability and synaptic transmission, which are critical for learning and memory processes .

Case Studies

StudyFocusFindings
Singaravelu & Deitmer (2005)Astrocyte Calcium ResponseDemonstrated that this compound induces Ca²⁺ oscillations in cultured rat astrocytes, revealing different response patterns based on concentration .
Berg et al. (2000)T-Cell ActivationShowed that microinjection of this compound into Jurkat T-cells resulted in maximal Ca²⁺ release at low concentrations, implicating its role in T-cell receptor activation .
Research on EAE ModelAutoimmunityIdentified small-molecule antagonists of this compound that modulate calcium signaling, suggesting potential therapeutic applications in multiple sclerosis .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Ca²⁺-Mobilizing Messengers

NAADP is often compared to IP₃ and cADPR , but its structure and mechanisms diverge significantly:

Property This compound IP₃ cADPR
Structure Linear molecule derived from NADP Inositol trisphosphate Cyclic derivative of NAD⁺
Synthesis Base-exchange reaction (acidic pH) Hydrolysis of PIP₂ by PLC Cyclization of NAD⁺ by CD38
Ca²⁺ Store Acidic organelles (lysosomes) ER ER
Target Channels Two-pore channels (TPCs) IP₃ receptors (IP₃Rs) Ryanodine receptors (RyRs)
EC₅₀ 30 nM 100–500 nM 10–100 nM
Antagonists Ned-19, BZ194 Heparin, Xestospongin C 8-Br-cADPR

Distinctive Features of this compound

  • Store Specificity : this compound releases Ca²⁺ from thapsigargin-insensitive acidic stores, whereas IP₃ and cADPR act on ER stores .
  • Self-Desensitization : Subthreshold this compound concentrations irreversibly inhibit subsequent this compound responses, a unique regulatory mechanism absent in IP₃/cADPR pathways .
  • Amplification via CICR : this compound-induced Ca²⁺ signals are amplified by Ca²⁺-induced Ca²⁺ release (CICR) from ER stores via RyRs or IP₃Rs, enabling global Ca²⁺ waves .

Pharmacological Tools and Receptor Insights

Chemical Probes

  • Ned-19 : A high-affinity this compound antagonist (Kd ~5 nM) identified via virtual screening. It blocks this compound-mediated Ca²⁺ signals in pancreatic β-cells and hippocampal neurons .
  • BZ194: Another this compound antagonist that reduces glutamate-evoked Ca²⁺ transients in neurons .

Receptor Candidates

  • TPC1/TPC2: Two-pore channels on endolysosomal membranes are primary this compound targets. TPC knockout models show abolished this compound responses .
  • HN1L/JPT2 : A high-affinity this compound-binding protein (Kd ~5 nM) essential for modulating TPC activity, though its role as a true receptor remains debated .
  • ASPDH : Binds this compound with moderate affinity (Kd ~455 nM) but lacks selectivity over NADP, suggesting auxiliary roles .

Physiological Roles and Cross-Talk

Synergistic Signaling

This compound often acts as a "trigger" for Ca²⁺ signals amplified by IP₃/cADPR pathways. For example:

  • Fertilization : this compound initiates Ca²⁺ oscillations in sea urchin eggs, followed by IP₃/cADPR-driven waves .
  • Insulin Secretion : this compound potentiates glucose-induced Ca²⁺ influx in β-cells, with Ned-19 blocking >80% of the response .

Pathological Implications

  • Neurodegeneration : this compound contributes to glutamate-induced excitotoxicity in hippocampal neurons, linked to diseases like multiple sclerosis .
  • Cancer : TPC2 overexpression correlates with tumor progression, suggesting this compound signaling as a therapeutic target .

Unresolved Questions and Challenges

  • Receptor Identity : Despite evidence for TPCs and HN1L/JPT2, the definitive this compound receptor remains elusive .
  • Synthesis Pathways : Enzymes responsible for this compound production in vivo (e.g., DUOX isoforms) require further characterization .
  • Therapeutic Potential: Ned-19 analogs and TPC modulators are under exploration for treating metabolic and neurodegenerative disorders .

Activité Biologique

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as a potent endogenous calcium (Ca²⁺) mobilizing second messenger, playing a crucial role in various physiological processes across different cell types. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in cellular signaling and pathology.

Overview of this compound

This compound is synthesized from nicotinic acid adenine dinucleotide (NAD) through the action of the enzyme CD38. It has been implicated in numerous cellular functions, including fertilization, pancreatic secretion, and T-lymphocyte activation . The unique structure of this compound, particularly the phosphate group at the 2' position, is essential for its biological activity; without this modification, NAD does not exhibit Ca²⁺ mobilizing properties .

This compound primarily acts by stimulating two-pore channels (TPCs), specifically TPC1 and TPC2, located in endo-lysosomal membranes. This stimulation leads to the release of Ca²⁺ from acidic stores within cells . The signaling pathway initiated by this compound is rapid and can occur within seconds following receptor activation, highlighting its role as a second messenger in intracellular signaling cascades .

Key Findings on this compound Signaling

  • Calcium Mobilization :
    • This compound induces Ca²⁺ release from both endoplasmic reticulum (ER) and acidic vesicles, suggesting it can target multiple organelles .
    • In pancreatic acinar cells, this compound has been shown to release Ca²⁺ from the ER and lysosomes, indicating its versatile role in Ca²⁺ signaling .
  • Physiological Implications :
    • In T lymphocytes, this compound concentration peaks shortly after T cell receptor stimulation, resulting in significant elevations in intracellular Ca²⁺ levels .
    • This compound is involved in glutamate-evoked Ca²⁺ rises in hippocampal neurons, underscoring its importance in neurotransmission and synaptic plasticity .
  • Pathological Context :
    • Research indicates that this compound signaling contributes to reperfusion-induced cell death in cardiac tissues. Inhibition of this pathway has been shown to protect cardiomyocytes from ischemia-reperfusion injury .

Case Study 1: Role of this compound in Cardiac Protection

A study demonstrated that inhibiting this compound signaling during reperfusion significantly reduced cell death in cardiomyocytes. Transgenic mice lacking TPC1 showed decreased infarct size after ischemia-reoxygenation events, suggesting that targeting this compound pathways may offer therapeutic strategies for heart protection during ischemic events .

Case Study 2: this compound's Role in Cancer Cell Growth

In colorectal cancer cells, this compound was found to stimulate TPC1-mediated Ca²⁺ release, promoting cell growth through activation of ERK and Akt phosphorylation pathways. This highlights the potential of this compound as a target for cancer therapeutics by modulating intracellular calcium dynamics .

Data Table: Summary of this compound Effects on Different Cell Types

Cell TypeEffect of this compoundMechanismReference
T LymphocytesIncreased Ca²⁺ levelsActivation of RyR1
Pancreatic Acinar CellsCa²⁺ release from ER and lysosomesTPC-mediated signaling
Hippocampal NeuronsGlutamate-evoked Ca²⁺ riseTPC activation
CardiomyocytesProtection against reperfusion injuryInhibition of this compound signaling

Q & A

Basic Research Questions

Q. What experimental approaches are used to study NAADP-mediated calcium signaling in mammalian cells?

this compound triggers calcium release via lysosomal two-pore channels (TPCs). Common methods include:

  • Fluorescent calcium indicators (e.g., Fluo-4, Fura-2) to measure cytosolic Ca²⁺ changes .
  • Lysosomal patch-clamp recording to directly assess TPC2 channel activity in response to this compound .
  • Pharmacological tools : this compound-AM (a membrane-permeable analog) for intracellular delivery and Ned-19 (antagonist) to block this compound binding .
  • Gene silencing (e.g., siRNA targeting CD38 or TPC2) to validate pathway specificity .

Q. How does this compound’s dose-response curve influence experimental design?

this compound exhibits a bell-shaped dose-response curve , with maximal Ca²⁺ release at low nanomolar concentrations and diminished effects at higher doses. Researchers must:

  • Test a broad concentration range (e.g., 1 nM–10 μM) to capture peak responses .
  • Use non-parametric statistical tests (e.g., Mann-Whitney U-test) for skewed data distributions in spark frequency analysis .
  • Account for cell-type variability, as this compound sensitivity differs between macrophages and smooth muscle cells .

Q. What are the primary cellular sources of this compound-sensitive calcium stores?

this compound predominantly mobilizes Ca²⁺ from acidic organelles (lysosomes, endosomes), though crosstalk with endoplasmic reticulum (ER) stores occurs:

  • Thapsigargin pretreatment depletes ER Ca²⁺, isolating lysosomal contributions .
  • Immunofluorescence colocalization with lysosomal markers (e.g., LAMP1) confirms storage sites .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding this compound’s activation of TPC2 channels in different experimental models?

Discrepancies arise from Mg²⁺ sensitivity , pH, and assay conditions:

  • Lysosomal recordings under physiological Mg²⁺ levels (1–2 mM) show TPC2 activation by this compound, whereas high Mg²⁺ (>5 mM) inhibits currents .
  • Validate findings using multiple techniques : Ca²⁺ imaging, electrophysiology, and genetic knockout models .
  • Compare heterologous expression systems (e.g., HEK293 cells) with native cell types to assess context-dependent regulation .

Q. What methodologies address the transient nature of this compound-induced calcium signals?

this compound responses are often biphasic (rapid peak followed by sustained plateau):

  • Rapid perfusion systems (e.g., stopped-flow fluorimetry) capture initial Ca²⁺ spikes .
  • Caged this compound enables precise spatiotemporal uncaging via UV photolysis .
  • Mathematical modeling integrates this compound’s dual role in triggering and modulating Ca²⁺ oscillations .

Q. How do researchers distinguish this compound-specific effects from other Ca²⁺-mobilizing messengers (e.g., IP3, cADPR)?

Strategies include:

  • Selective inhibitors : Ned-19 for this compound, heparin for IP3 receptors, and 8-Br-cADPR for cADPR pathways .
  • Calcium store depletion protocols : Sequential application of thapsigargin (ER) and GPN (lysosomes) isolates this compound-dependent pools .
  • Knockout models : TPC1/TPC2 double-KO mice lack this compound-evoked Ca²⁺ signals .

Q. What experimental controls are critical when studying this compound in disease models (e.g., infection, cardiovascular pathologies)?

Key controls:

  • Vehicle controls for this compound-AM or Ned-19 to rule off-target effects .
  • Pathogen-free cell lines to eliminate confounding Ca²⁺ responses during infection studies .
  • Dose-matched NADP applications to confirm specificity (this compound vs. NADP structural analogs) .

Q. Data Analysis & Reproducibility

Q. How should researchers handle variability in this compound-induced Ca²⁺ spark measurements?

  • Normalize data to baseline spark frequency (pre-NAADP) .
  • Use automated spark detection software (e.g., SparkMaster) with manual validation to reduce bias .
  • Report effect sizes (e.g., fold-change in spark frequency) alongside p-values for clinical relevance .

Q. What statistical frameworks are appropriate for analyzing this compound’s biphasic Ca²⁺ responses?

  • Two-way ANOVA with factors for time and treatment .
  • Non-linear regression to model bell-shaped dose-response curves .
  • Bootstrapping for small sample sizes or non-normal distributions .

Q. How can conflicting results on this compound’s lysosomal vs. ER Ca²⁺ release be reconciled?

  • Simultaneous organellar Ca²⁺ monitoring (e.g., ER-targeted cameleon vs. lysosomal dyes) .
  • Cell fractionation followed by this compound application to isolated organelles .
  • Dynamic clamp experiments to simulate lysosomal-ER crosstalk in silico .

Propriétés

Numéro CAS

119299-06-8

Formule moléculaire

C21H28N6O18P3+

Poids moléculaire

745.4 g/mol

Nom IUPAC

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

Clé InChI

QOTXBMGJKFVZRD-HISDBWNOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

SMILES isomérique

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

SMILES canonique

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Pictogrammes

Irritant

Synonymes

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naadp
Reactant of Route 2
Naadp
Reactant of Route 3
Naadp
Reactant of Route 4
Reactant of Route 4
Naadp
Reactant of Route 5
Reactant of Route 5
Naadp
Reactant of Route 6
Reactant of Route 6
Naadp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.